

# Application Notes: Utilizing Thiodigalactoside to Probe Galectin-Mediated Cell Adhesion

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## Compound of Interest

Compound Name: Thiodigalactoside

Cat. No.: B104359

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## Introduction

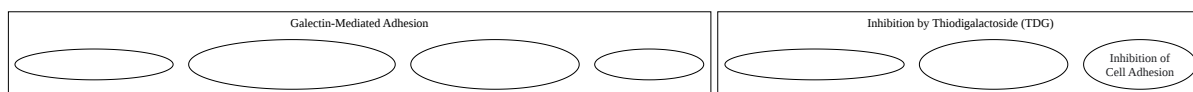
Galectins are a family of  $\beta$ -galactoside-binding proteins that play crucial roles in a variety of cellular processes, including cell-cell and cell-extracellular matrix (ECM) interactions, immune responses, and tumor progression.[1][2] By cross-linking specific glycoproteins on the cell surface, galectins can form "lattices" that modulate receptor signaling and mediate cell adhesion.[3] This adhesion is a key step in processes such as immune cell trafficking, inflammation, and cancer metastasis.[4]

**Thiodigalactoside** (TDG), a synthetic, non-metabolizable disaccharide, serves as a potent competitive inhibitor of galectins.[1][5] It functions by binding to the highly conserved carbohydrate-recognition domain (CRD) of galectins, thereby preventing them from interacting with their natural glycan ligands on cell surfaces.[1] This inhibitory action makes TDG an invaluable tool for researchers studying the functional roles of galectins in cell adhesion and for professionals in drug development targeting galectin-mediated pathologies.[6][7] These application notes provide detailed protocols and data for using TDG to investigate and inhibit galectin-mediated cell adhesion.

## Mechanism of Action

Galectins facilitate cell adhesion either by acting as a bridge between two cells or between a cell and the ECM. This is achieved through the binding of their CRDs to  $\beta$ -galactoside-containing glycans on surface proteins like integrins and other adhesion molecules.[2][8] TDG,

with its high affinity for the galectin CRD, competitively blocks this interaction, effectively disrupting the galectin-glycan lattice and inhibiting the subsequent adhesion process.[1]



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## Quantitative Data: TDG Binding and Inhibition

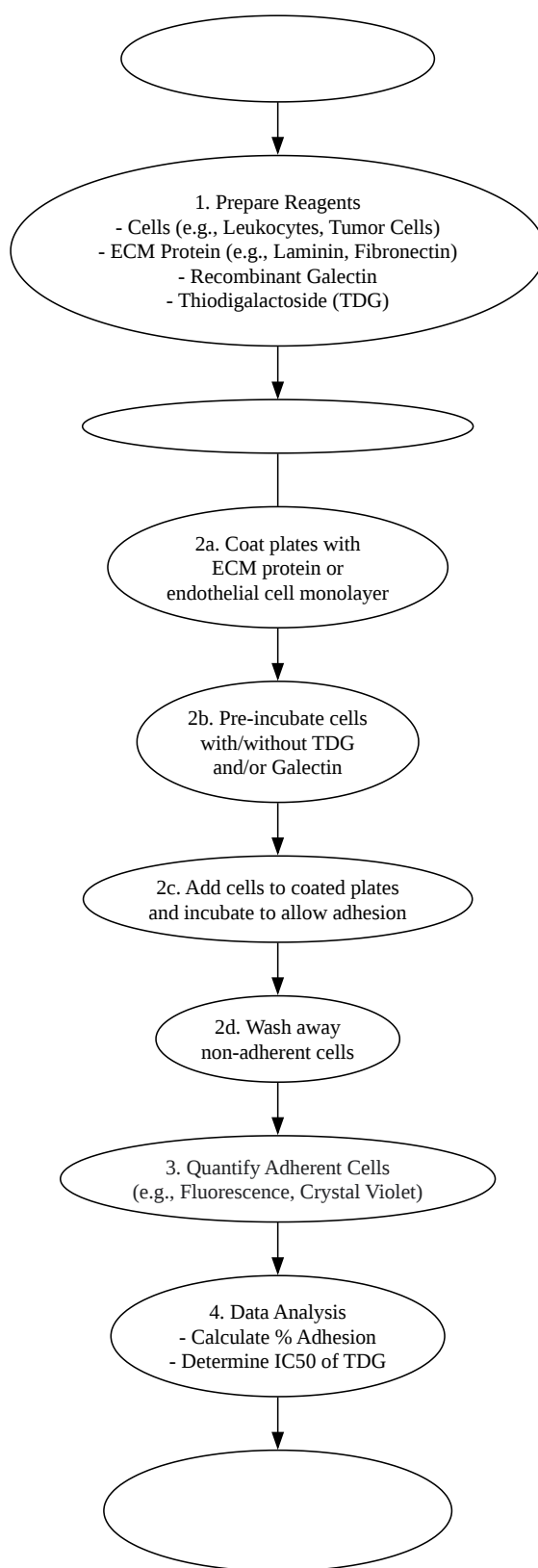
The efficacy of **Thiodigalactoside** as a galectin inhibitor is demonstrated by its dissociation constants ( $K_d$ ) and 50% inhibitory concentrations ( $IC_{50}$ ). Lower values indicate higher affinity and potency.

| Galectin Target        | Parameter | Value ( $\mu M$ ) | Assay Method  | Reference |
|------------------------|-----------|-------------------|---------------|-----------|
| Galectin-1             | $K_d$     | 24                | Not Specified | [5][9]    |
|                        | $K_d$     | 67.3              | ITC           | [10]      |
|                        | $K_d$     | 78                | Not Specified | [1]       |
| Galectin-3             | $K_d$     | 49                | Not Specified | [5][9]    |
|                        | $K_d$     | 75.4              | ITC           | [10]      |
| Galectin-7             | $K_d$     | 572.7             | ITC           | [10]      |
| TDG Derivative (9)     | $IC_{50}$ | 9.0               | ELISA         | [11]      |
| TDG-BSA Conjugate (11) | $IC_{50}$ | 0.019             | ELISA         | [11]      |
| TDG-BSA Conjugate (12) | $IC_{50}$ | 0.00188           | ELISA         | [11]      |

ITC: Isothermal Titration Calorimetry ELISA: Enzyme-Linked Immunosorbent Assay BSA: Bovine Serum Albumin

## Experimental Protocols

Herein are detailed protocols for assays commonly used to quantify galectin-mediated cell adhesion and its inhibition by TDG.



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## Protocol 1: Static Cell Adhesion Assay

This protocol measures the ability of cells to adhere to an extracellular matrix protein or a cell monolayer, and how TDG inhibits this process.[\[12\]](#)

Materials:

- 96-well tissue culture plates
- Extracellular matrix protein (e.g., fibronectin, laminin) or endothelial cells (e.g., HUVECs)
- Cell type of interest (e.g., Jurkat T-cells, tumor cells)
- Recombinant human galectin (e.g., Galectin-1, Galectin-3)
- **Thiodigalactoside** (TDG) stock solution (e.g., 100 mM in PBS)
- Sucrose (for negative control)
- Assay buffer (e.g., serum-free DMEM)
- Fluorescent dye (e.g., Calcein-AM) or Crystal Violet solution
- Plate reader (fluorescence or absorbance)

Methodology:

- Plate Coating:
  - Coat wells of a 96-well plate with 50  $\mu$ L of ECM protein (e.g., 10  $\mu$ g/mL in PBS) overnight at 4°C.
  - Alternatively, grow a confluent monolayer of endothelial cells in the wells.
  - Wash the wells twice with PBS to remove any unbound protein.
  - Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C. Wash again with PBS.

- Cell Preparation and Labeling:
  - Label the cells of interest with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.[\[13\]](#)
  - Resuspend the labeled cells in serum-free assay buffer to a final concentration of  $1 \times 10^6$  cells/mL.
- Inhibition Treatment:
  - Prepare serial dilutions of TDG in assay buffer. A typical concentration range is 0-50 mM. Use sucrose as a negative control.[\[1\]](#)
  - In separate tubes, pre-incubate 50  $\mu$ L of the cell suspension with 50  $\mu$ L of the TDG or sucrose solutions for 30 minutes at 37°C. If studying the effect of exogenous galectin, add it to the cells at this stage (e.g., 5  $\mu$ g/mL).
- Adhesion:
  - Add 100  $\mu$ L of the cell suspension mixture to each coated well.
  - Incubate the plate for 30-60 minutes at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell adhesion.
- Washing and Quantification:
  - Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.
  - For fluorescently labeled cells: Add 100  $\mu$ L of PBS to each well and measure the fluorescence using a plate reader (e.g., 485 nm excitation/520 nm emission for Calcein). [\[14\]](#)
  - For Crystal Violet staining: Fix the adherent cells with cold methanol, stain with 0.5% crystal violet, wash thoroughly, and solubilize the dye with 10% acetic acid. Measure absorbance at 590 nm.[\[15\]](#)
- Data Analysis:

- Calculate the percentage of cell adhesion relative to the positive control (no inhibitor).
- Plot the percentage of adhesion against the TDG concentration and determine the IC50 value.

## Protocol 2: Competitive ELISA-based Binding Assay

This protocol quantifies the ability of TDG to inhibit the binding of a galectin to a specific glycoprotein immobilized on a plate.<sup>[9][11]</sup>

Materials:

- 96-well high-binding ELISA plates
- Glycoprotein (e.g., Asialofetuin - ASF)
- Recombinant, tagged (e.g., His-tag, Biotin) galectin
- **Thiodigalactoside (TDG)**
- Blocking buffer (e.g., 3% BSA in PBS-T)
- Detection antibody (e.g., Anti-His-HRP)
- Substrate (e.g., TMB) and Stop Solution (e.g., 1M H2SO4)
- Plate reader (absorbance)

Methodology:

- Plate Coating:
  - Coat wells of an ELISA plate with 100 µL of ASF (e.g., 10 µg/mL in PBS) overnight at 4°C.
  - Wash wells three times with PBS containing 0.05% Tween-20 (PBS-T).
  - Block with 200 µL of blocking buffer for 2 hours at room temperature. Wash again.
- Competitive Binding:

- Prepare serial dilutions of TDG in a suitable binding buffer.
- In a separate plate or tubes, mix the recombinant galectin (at a constant concentration, e.g., 1 µg/mL) with the various concentrations of TDG.
- Incubate this mixture for 30 minutes at room temperature.
- Incubation and Detection:
  - Transfer 100 µL of the galectin/TDG mixture to the ASF-coated wells.
  - Incubate for 1-2 hours at room temperature.
  - Wash the wells five times with PBS-T to remove unbound galectin.
  - Add 100 µL of a diluted HRP-conjugated secondary antibody that recognizes the galectin's tag. Incubate for 1 hour.
  - Wash wells five times with PBS-T.
- Signal Development and Measurement:
  - Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (5-15 minutes).
  - Stop the reaction by adding 100 µL of stop solution.
  - Measure the absorbance at 450 nm using a plate reader.[9]
- Data Analysis:
  - The signal is inversely proportional to the inhibitory activity of TDG.
  - Plot the absorbance against the log of the TDG concentration to determine the IC<sub>50</sub> value.

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